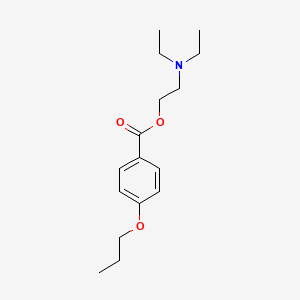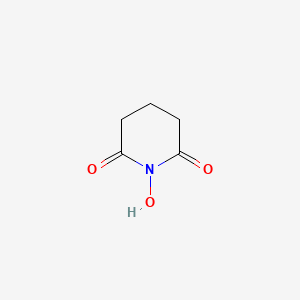
Phenylethylidenehydrazine
Vue d'ensemble
Description
Phenylethylidenehydrazine (PEH), also known as 2-phenylethylhydrazone or β-phenylethylidenehydrazine, is a GABA transaminase inhibitor . It is a metabolite of the antidepressant phenelzine and is responsible for its elevation of GABA concentrations . PEH may contribute to phenelzine’s anxiolytic effects .
Synthesis Analysis
The compound 1,2-bis(1-phenylethylidene)hydrazine was synthesized by refluxing acetophenone and hydrazine hydrate in the presence of ethanol . The 1,2-bis(1-phenylethylidene)hydrazine was characterized by various spectroscopic techniques and the 3D molecular structure was confirmed by single crystal X-ray diffraction experiment .Molecular Structure Analysis
This compound has a molecular formula of C8H10N2 . Its molecular weight is 134.18 g/mol . The IUPAC name is (E)-2-phenylethylidenehydrazine . The InChI is InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ .Chemical Reactions Analysis
This compound is a metabolite of the antidepressant phenelzine . It is responsible for the elevation of GABA concentrations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.18 g/mol . It has a molecular formula of C8H10N2 . The IUPAC name is (E)-2-phenylethylidenehydrazine . The InChI is InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ .Applications De Recherche Scientifique
Neurological Research: GABA-Transaminase Inhibition and Impact on Epileptiform Activity
Phenylethylidenehydrazine (PEH) has been identified as a novel inhibitor of gamma-aminobutyric acid (GABA) transaminase, which plays a critical role in modulating GABA levels in the brain. PEH's inhibition of this enzyme results in increased brain GABA levels. A study demonstrated that PEH reduces epileptiform burst frequency in rat hippocampal slices, indicating its potential application in neurological research, specifically in the context of epilepsy and other seizure disorders (Duffy, Nguyen, & Baker, 2004).
Pharmacological Development: PEH as a GABA Elevator
PEH, proposed as a metabolite of phenelzine, shows promise as a pharmacological agent due to its ability to elevate brain GABA levels without significantly affecting monoamine oxidase (MAO). This distinct profile suggests its utility in studying GABA's role in anxiety disorders and potential effectiveness against seizures, ischemia, mania, and stroke (Paslawski, Knaus, Iqbal, Coutts, & Baker, 2001).
Chemical Synthesis and Evaluation: Development of PEH Analogs
Research into the synthesis of various PEH analogs with different substituents on the phenyl ring has been conducted to evaluate their efficacy as GABA-transaminase inhibitors. These studies are crucial for understanding the structure-activity relationship of PEH derivatives and their potential therapeutic applications (Sowa, Rauw, Davood, Fassihi, Knaus, & Baker, 2005).
Mécanisme D'action
Orientations Futures
Phenylethylidenehydrazine has been recognized for its potential neuroprotective effects . It has shown promising results in animal models of stroke, spinal cord injury, traumatic brain injury, and multiple sclerosis . Future research may focus on further exploring these effects and their potential applications in the treatment of psychiatric and neurological disorders .
Propriétés
IUPAC Name |
(E)-2-phenylethylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-10-7-6-8-4-2-1-3-5-8/h1-5,7H,6,9H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZSWLOEFLRSGJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29443-41-2 | |
| Record name | Phenylethylidenehydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYLETHYLIDENEHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FZ4W7J6VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B3060959.png)





![Benzoic acid, 4-[(hydroxyamino)methyl]-](/img/structure/B3060966.png)


